2-((2-Fluorobenzyl)oxy)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-[(2-fluorophenyl)methoxy]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c16-13-8-4-1-5-10(13)9-20-17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQYWCYSGSJTHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Fluorobenzyl)oxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 2-fluorobenzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as toluene. The resulting product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of green chemistry principles, such as solventless reactions and environmentally friendly catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-((2-Fluorobenzyl)oxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-Fluorobenzyl)oxy)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of anticonvulsant and antipsychotic drugs.
Industry: The compound is used in the production of dyes, pigments, and polymer additives
Mechanism of Action
The mechanism of action of 2-((2-Fluorobenzyl)oxy)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, it has been shown to modulate the dopamine receptor D2, which suggests its potential use as an antipsychotic agent. The compound may also inhibit the aggregation of β-amyloid proteins, indicating its potential in the treatment of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the benzyl group significantly impacts synthesis efficiency and physicochemical properties. For example:
- Molar mass: 241.22 g/mol . This structural variation eliminates the oxygen atom, altering polarity and hydrogen-bonding capacity.
Substituent Complexity and Reaction Yields
Substituent Diversity in Phthalimide Derivatives
Table 1 summarizes key analogues and their properties:
Key Research Findings
Spectroscopic Characteristics
- ¹⁹F NMR : Fluorine substituents in the ortho position (e.g., -111.9 ppm in 4-F-benzyloxy ) show distinct shifts compared to meta or para positions, aiding structural confirmation.
- IR Spectroscopy: Strong carbonyl stretches (~1725 cm⁻¹) are consistent across derivatives, while substituent-specific peaks (e.g., C-F stretches at ~1134 cm⁻¹) provide diagnostic markers .
Biological Activity
2-((2-Fluorobenzyl)oxy)isoindoline-1,3-dione is an isoindoline derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound's structure features a fluorobenzyl group attached to an isoindoline-1,3-dione core, which is known for its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicine.
The primary mechanism through which this compound exerts its effects is through interaction with the dopamine receptor D2 . The compound acts as a modulator of this receptor, influencing dopaminergic signaling pathways. Biochemical studies indicate that it binds to the allosteric site of the dopamine receptor, which may lead to alterations in receptor activity and subsequent cellular responses.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties . In vitro evaluations have shown that the compound can induce apoptosis in various cancer cell lines. For instance, it has been reported to have a mean growth inhibition (GI50) value of approximately 15.72 μM against a panel of human tumor cell lines, indicating its potential as an anticancer agent .
Neuroprotective Effects
The compound's neuroprotective capabilities have also been highlighted in research. It has been shown to protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's. The interaction with acetylcholinesterase (AChE) has been noted, where it demonstrates competitive inhibition with IC50 values ranging from 2.1 to 7.4 μM , indicating its potential as a therapeutic agent for Alzheimer's disease .
The biochemical properties of this compound include:
- Competitive Inhibition of AChE : This property enhances cholinergic transmission, which is beneficial in conditions characterized by cholinergic deficits.
- Induction of Apoptosis : The compound has been observed to induce apoptosis and necrosis in Raji cells, a human Burkitt lymphoma cell line.
- Anticonvulsant Activity : In animal models, it has demonstrated anticonvulsant effects at specific dosages (e.g., 15.1 mg/kg ) in the maximal electroshock model.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-((2-Fluorobenzyl)oxy)isoindoline-1,3-dione?
- Methodological Answer: The synthesis typically involves condensation of phthalic anhydride with 2-fluorobenzylamine derivatives under reflux conditions in ethanol. Key parameters include stoichiometric molar ratios (e.g., 1:1 for anhydride:amine), use of ethanol as a solvent, and reaction times of 1–2 hours. Catalysts like triethylamine or DCC may enhance yield. Crystallization via slow evaporation from ethanol is recommended for obtaining pure crystals suitable for X-ray analysis .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm the presence of the fluorobenzyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and isoindoline-dione backbone.
- X-ray Crystallography: Resolves dihedral angles (e.g., ~86.88° between isoindoline and fluorophenyl rings) and planar deviations (<0.02 Å in the isoindoline core) .
- FT-IR: Validates carbonyl stretches (C=O at ~1,700–1,750 cm) and C-F bonds (~1,200 cm) .
Q. What initial biological assays are recommended to evaluate its bioactivity?
- Methodological Answer: Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screens (e.g., MTT assay on cancer cell lines). Dose-response studies (1–100 µM) and positive controls (e.g., staurosporine for kinase inhibition) are critical. Structural analogs show anticonvulsant and anti-inflammatory activity, suggesting relevant preclinical models .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for isoindoline-dione derivatives?
- Methodological Answer: Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., fluorine position, benzyl group modifications). Use multivariate analysis to correlate electronic (Hammett constants) or steric parameters (Taft indices) with bioactivity. Cross-validate findings with molecular docking to identify binding site interactions .
Q. What experimental design strategies optimize reaction yield and purity for derivatives?
- Methodological Answer: Apply factorial design (e.g., 2 factorial) to test variables like solvent polarity (ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst loading. Response surface methodology (RSM) can model interactions between parameters. For purity, optimize recrystallization solvents (e.g., ethanol/water mixtures) and monitor via HPLC .
Q. How does the 2-fluorobenzyl substituent influence electronic and steric properties?
- Methodological Answer:
- Electronic Effects: Fluorine’s electron-withdrawing nature reduces electron density on the benzyl ring, altering reactivity in electrophilic substitutions. DFT calculations (e.g., Mulliken charges) quantify this effect.
- Steric Effects: The ortho-fluorine position introduces steric hindrance, impacting molecular packing (e.g., dihedral angles in crystal structures) and binding to biological targets .
Q. What advanced techniques analyze intermolecular interactions in crystalline forms?
- Methodological Answer: X-ray crystallography combined with Hirshfeld surface analysis identifies dominant interactions (e.g., C–H···O hydrogen bonds, π-π stacking). For the title compound, C(6) hydrogen-bonded chains along the [010] direction are critical for stability. Thermal analysis (DSC/TGA) further assesses packing efficiency .
Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer: Use kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Pair with mutagenesis studies (e.g., alanine scanning of enzyme active sites) and molecular dynamics simulations to map binding residues. Cross-reference with analogs showing antiviral or anti-Alzheimer’s activity for mechanistic parallels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
